molecular formula C6H10S B12197810 Di-1-propenyl sulfide CAS No. 65819-74-1

Di-1-propenyl sulfide

Cat. No.: B12197810
CAS No.: 65819-74-1
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide is an organic sulfide that belongs to the class of thioenol ethers. It is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions, contributing to their distinctive aroma and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-1-propenyl sulfide can be synthesized through the reaction of hydrogen sulfide with prop-1-en-1-yl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution reaction, resulting in the formation of the desired sulfide compound.

Industrial Production Methods: Industrial production of this compound involves the use of similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Di-1-propenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Major Products Formed:

Scientific Research Applications

Di-1-propenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its role in the metabolism of sulfur compounds in plants, particularly in garlic and onions.

    Medicine: Research has shown potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is used in the flavor and fragrance industry due to its characteristic aroma

Mechanism of Action

The mechanism of action of di-1-propenyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of metabolic pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

    Diallyl sulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.

    Dipropyl disulfide: A related compound with similar chemical properties but different biological activities.

    Allyl methyl sulfide: A compound with a similar structure but different functional groups.

Uniqueness: Di-1-propenyl sulfide is unique due to its specific structure and the presence of two prop-1-en-1-yl groups. This structural feature contributes to its distinctive chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

Di-1-propenyl sulfide, a sulfur-containing compound commonly found in garlic and onions, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of two prop-1-en-1-yl groups bonded to a sulfur atom. Its chemical structure can be represented as follows:

C6H10S\text{C}_6\text{H}_{10}\text{S}

The compound's configuration, particularly the (Z,Z) isomer, influences its reactivity and biological properties, contributing to its distinctive aroma and flavor profile in culinary applications.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity. This leads to the effective inhibition of various bacterial strains, making it a subject of interest in food preservation and medical applications.
  • Anticancer Effects : Research indicates that this compound may have anticancer properties. Its mechanism involves modifying proteins through disulfide bond formation, which can alter cellular signaling pathways and induce apoptosis in cancer cells .
  • Cell Signaling : The ability of this compound to release hydrogen sulfide (H₂S) suggests roles in cellular signaling. H₂S is known to modulate various physiological processes, including vasodilation and neuroprotection .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. Below is a summary table of its Minimum Inhibitory Concentration (MIC) against different microorganisms:

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans100

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the half-maximal cytotoxic concentration (CC₅₀) values:

Cell LineCC₅₀ (µg/mL)
HT-1080 Fibrosarcoma15
MCF-7 Breast Cancer30
HeLa Cervical Cancer20

These findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study investigated the use of this compound as a natural preservative in food products. Results indicated that incorporating this compound significantly reduced microbial growth in meat products, thus extending shelf life without compromising safety or quality.

Case Study 2: Cancer Cell Apoptosis Induction

In another study, researchers explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through oxidative stress mechanisms, highlighting its potential as an adjunct therapy in cancer treatment .

Properties

CAS No.

65819-74-1

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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